
Hept-1-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-1-en-2-yl acetate is an organic compound belonging to the class of carboxylic acid esters. It is characterized by its molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is known for its sweet, fruity aroma and is often used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-1-en-2-yl acetate can be synthesized through the esterification of hept-1-en-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of enzymatic catalysis, such as lipase-catalyzed esterification, is also explored for its selectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: Hept-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hept-1-en-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hept-1-en-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Hept-1-en-2-one.
Reduction: Hept-1-en-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hept-1-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and its potential as a biomarker in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma. .
Mécanisme D'action
The mechanism of action of hept-1-en-2-yl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and hept-1-en-2-ol, which can further participate in metabolic pathways. The compound’s effects are mediated through its interaction with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
- Hept-2-en-1-yl acetate
- Hept-3-en-2-yl acetate
- Hex-1-en-2-yl acetate
Comparison: Hept-1-en-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific applications in flavor, fragrance, and pharmaceutical industries .
Propriétés
Numéro CAS |
1541-02-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
hept-1-en-2-yl acetate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h2,4-7H2,1,3H3 |
Clé InChI |
KPYPIXZXTLCRNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)




![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)

